molecular formula C20H22O6 B3939260 methyl 4-{[2-(3,4-dimethylphenoxy)propanoyl]oxy}-3-methoxybenzoate

methyl 4-{[2-(3,4-dimethylphenoxy)propanoyl]oxy}-3-methoxybenzoate

Cat. No. B3939260
M. Wt: 358.4 g/mol
InChI Key: FEEJXOKGHGDNAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[2-(3,4-dimethylphenoxy)propanoyl]oxy}-3-methoxybenzoate is a chemical compound that falls under the category of esters. It is commonly referred to as MDPB or 5F-MDMB-PICA. This compound has been of interest to scientists due to its potential applications in scientific research.

Mechanism of Action

MDPB acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. This leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release, gene expression, and cellular metabolism.
Biochemical and Physiological Effects:
Studies have shown that MDPB can induce various physiological and biochemical effects in the body. These include pain relief, appetite stimulation, and anti-inflammatory effects. It has also been shown to have potential applications in the treatment of various neurological disorders such as epilepsy and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of MDPB is its high potency and selectivity for the CB1 and CB2 receptors. This makes it an ideal tool for investigating the endocannabinoid system and its potential therapeutic applications. However, one of the limitations of MDPB is its potential for abuse and dependence, which must be taken into consideration when conducting experiments.

Future Directions

There are several future directions for research involving MDPB. These include investigating its potential as a treatment for various neurological disorders, as well as its potential for use in pain management and anti-inflammatory therapies. Additionally, further studies are needed to investigate the long-term effects of MDPB on the body, as well as its potential for abuse and dependence.

Scientific Research Applications

MDPB has been used in scientific research to investigate its potential as a cannabinoid receptor agonist. It has been shown to bind to the CB1 and CB2 receptors with high affinity, leading to various physiological and biochemical effects.

properties

IUPAC Name

methyl 4-[2-(3,4-dimethylphenoxy)propanoyloxy]-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-12-6-8-16(10-13(12)2)25-14(3)19(21)26-17-9-7-15(20(22)24-5)11-18(17)23-4/h6-11,14H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEJXOKGHGDNAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)OC2=C(C=C(C=C2)C(=O)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[2-(3,4-dimethylphenoxy)propanoyl]oxy}-3-methoxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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